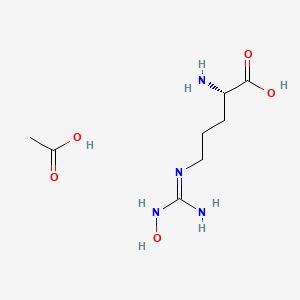

NG-羟基-L-精氨酸,一乙酸盐

描述

NG-Hydroxy-L-arginine, Monoacetate Salt is a cell-permeable compound . It is a key intermediate in the biosynthesis of nitric oxide by constitutive nitric oxide synthase (cNOS). This compound can be efficiently oxidized to nitric oxide and citrulline by the cytochrome P450 system .

Synthesis Analysis

NG-Hydroxy-L-arginine, Monoacetate Salt is a key intermediate in the biosynthesis of nitric oxide by constitutive nitric oxide synthase (cNOS). It can be efficiently oxidized to nitric oxide and citrulline by the cytochrome P450 system .Molecular Structure Analysis

The molecular formula of NG-Hydroxy-L-arginine, Monoacetate Salt is C6H14N4O3 •C2H4O2 . The molecular weight is 250.25 g/mol .Chemical Reactions Analysis

NG-Hydroxy-L-arginine, Monoacetate Salt is a key intermediate in the biosynthesis of nitric oxide by cNOS. It can be efficiently oxidized to nitric oxide and citrulline by the cytochrome P450 system .Physical And Chemical Properties Analysis

The molecular weight of NG-Hydroxy-L-arginine, Monoacetate Salt is 250.25 g/mol . It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 7 .科学研究应用

作为一氧化氮合酶抑制剂的作用

NG-羟基-L-精氨酸是一氧化氮 (NO) 生物合成中的中间体,被发现是大鼠肝脏精氨酸酶的有效竞争性抑制剂。这一发现很重要,因为它暗示了 NG-羟基-L-精氨酸在控制组织中 NO 水平的潜在调节作用,尤其是在肝脏等器官或巨噬细胞等合成 NO 和含有精氨酸酶的细胞中 (Daghigh、Fukuto 和 Ash,1994 年)。

在代谢途径中的意义

研究表明,NG-羟基-L-精氨酸参与了各种代谢途径。例如,它是一氧化氮生物合成中的中间体,它与含铁系统的相互作用表明在细胞内过程中有更广泛的意义 (Peterson、Peterson、Archer 和 Weir,1992 年)。

与酶和蛋白质的相互作用

NG-羟基-L-精氨酸已被用作从鼠巨噬细胞中分离的一氧化氮合酶研究中的机械探针。它被证明是一氧化氮合酶的底物,产生一氧化氮和 L-瓜氨酸。这突出了它在酶促反应中的作用以及它作为研究酶机制工具的潜力 (Pufahl、Nanjappan、Woodard 和 Marletta,1992 年)。

生物医学研究应用

NG-羟基-L-精氨酸已用于生物医学研究中,特别是在研究该化合物在生理 pH 值下的电化学氧化产物。此类研究对于了解 NG-羟基-L-精氨酸在一氧化氮途径中的作用至关重要,该途径对各种生理和病理过程有影响 (Meulemans,2005 年)。

作用机制

Target of Action

NG-Hydroxy-L-arginine, Monoacetate Salt (NOHA) primarily targets constitutive nitric oxide synthase (cNOS) . cNOS is an enzyme that plays a crucial role in the biosynthesis of nitric oxide, a key signaling molecule involved in various physiological processes.

Mode of Action

NOHA interacts with its target, cNOS, by serving as a key intermediate in the biosynthesis of nitric oxide . It is formed by the NADPH-dependent hydroxylation of L-arginine . Furthermore, NOHA can be efficiently oxidized to nitric oxide and citrulline by the cytochrome P450 system .

Biochemical Pathways

The primary biochemical pathway affected by NOHA is the nitric oxide biosynthesis pathway . In this pathway, NOHA serves as an intermediate product in the conversion of arginine to nitric oxide by cNOS . The efficient oxidation of NOHA to nitric oxide and citrulline by the cytochrome P450 system provides an alternative biosynthetic route for the production of nitric oxide .

Result of Action

The action of NOHA results in the production of nitric oxide, a critical signaling molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission . Additionally, NOHA acts as a potent inhibitor of liver and macrophage arginase , an enzyme that catalyzes the hydrolysis of arginine to ornithine and urea.

Action Environment

The action, efficacy, and stability of NOHA can be influenced by various environmental factors. For instance, the pH and temperature of the cellular environment can impact enzyme activity and thus the efficiency of NOHA’s conversion to nitric oxide. Additionally, the presence of other molecules, such as NADPH and cytochrome P450, is necessary for NOHA’s role in nitric oxide biosynthesis . .

安全和危害

属性

IUPAC Name |

acetic acid;(2S)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O3.C2H4O2/c7-4(5(11)12)2-1-3-9-6(8)10-13;1-2(3)4/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10);1H3,(H,3,4)/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMCYRPQICLHKC-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(CC(C(=O)O)N)CN=C(N)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

NG-Hydroxy-L-arginine, Monoacetate Salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

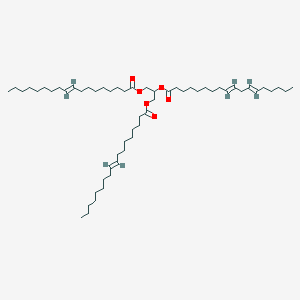

![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026207.png)

![5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 2-[(1-oxotetradecyl)oxy]-1-[[(1-oxotetradecyl)oxy]methyl]ethyl ester](/img/structure/B3026209.png)

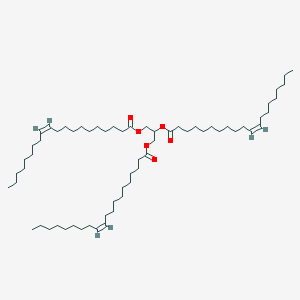

![Octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3026212.png)

![Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026219.png)

![trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide](/img/structure/B3026220.png)

![(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B3026221.png)

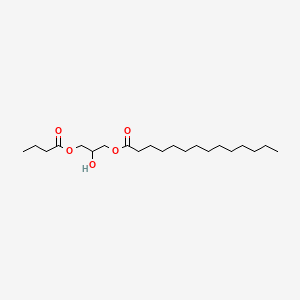

![9Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester](/img/structure/B3026222.png)

![Octadecanoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026224.png)

![Octadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester](/img/structure/B3026225.png)